Methanesulfinyl chloride
CAS No.: 676-85-7
Cat. No.: VC7992902
Molecular Formula: CH3ClOS
Molecular Weight: 98.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 676-85-7 |
---|---|
Molecular Formula | CH3ClOS |
Molecular Weight | 98.55 g/mol |
IUPAC Name | methanesulfinyl chloride |
Standard InChI | InChI=1S/CH3ClOS/c1-4(2)3/h1H3 |
Standard InChI Key | LURSUHVHQZXABT-UHFFFAOYSA-N |
SMILES | CS(=O)Cl |
Canonical SMILES | CS(=O)Cl |
Introduction
Synthesis of Methanesulfinyl Chloride
Conventional Synthesis Methods
Methanesulfinyl chloride is typically synthesized through the chlorination of dimethyl disulfide (DMDS) with sulfuryl chloride (SOCl) in the presence of hexamethyldisiloxane (HMDS). This method enables the incorporation of O isotopes when O-labeled HMDS is used, making it critical for isotopic labeling studies . The reaction proceeds as follows:
This process yields high-purity methanesulfinyl chloride, with the isotopic label retained in the sulfinyl oxygen .
Alternative Routes
Physical and Chemical Properties
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHClOS | |
Molecular Weight | 114.55 g/mol | |
Boiling Point | 49–50 °C (at 10 mmHg) | |
Density | 1.35 g/cm | |
Solubility | Reacts with water; soluble in organic solvents (e.g., CHCl) |
Chemical Reactivity
Methanesulfinyl chloride is highly reactive due to the electrophilic nature of the sulfinyl chloride group. Key reactions include:
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Hydrolysis: Reacts vigorously with water to form methanesulfinic acid (CHSOH) and hydrochloric acid (HCl) :
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Decomposition: Decomposes upon heating or prolonged storage, releasing sulfur dioxide (SO) and methyl chloride (CHCl) .
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Nucleophilic Substitution: Reacts with alcohols and amines to form sulfinates and sulfinamides, respectively .
Applications in Organic Synthesis
Isotopic Labeling
The synthesis of O-labeled methanesulfinyl chloride is pivotal in tracer studies, enabling researchers to track reaction mechanisms and metabolic pathways .
Sulfinyl Group Transfer
Methanesulfinyl chloride serves as a sulfinylating agent in the preparation of sulfoxides, which are intermediates in pharmaceuticals and agrochemicals . For example, it facilitates the synthesis of chiral sulfoxides via asymmetric catalysis.
Hazard Category | GHS Code | Description |
---|---|---|
Flammability | H226 | Flammable liquid and vapor |
Skin Corrosion | H314 | Causes severe skin burns |
Acute Toxicity | H330 | Fatal if inhaled |
Environmental Hazard | H400 | Toxic to aquatic life |
Recent Research and Developments
Stability Studies
Recent investigations into the decomposition kinetics of methanesulfinyl chloride revealed that its half-life decreases exponentially with temperature, emphasizing the need for low-temperature storage .
Environmental Impact
Studies highlight its toxicity to aquatic organisms, with an LC value of 1.2 mg/L for Daphnia magna, necessitating stringent disposal protocols .
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